1,1,3,3-Tetramethylbutyl isocyanate

Description

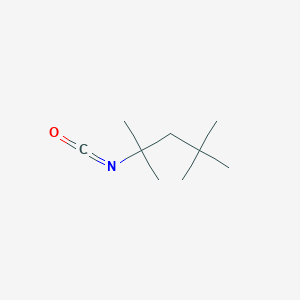

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHBENIMDRFUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328187 | |

| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-57-0 | |

| Record name | 1611-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3-Tetramethylbutyl Isocyanate

CAS Number: 1611-57-0

Synonyms: tert-Octyl isocyanate

This technical guide provides a comprehensive overview of 1,1,3,3-tetramethylbutyl isocyanate, a sterically hindered aliphatic isocyanate. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, reactivity, and applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic isocyanate odor. Its bulky tert-octyl group confers significant steric hindrance, which modulates its reactivity and imparts unique properties to its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | [1] |

| Boiling Point | 170-172 °C | [2] |

| Density | 0.859 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.426 | [2] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing in the range of 2250-2285 cm⁻¹.[3]

Table 2: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2270 | -N=C=O (asymmetric stretch) |

| 2960-2850 | C-H (alkane stretch) |

| 1470, 1370 | C-H (alkane bend) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts for isocyanides are noted to be distinct from isocyanates, with isocyanide carbons appearing in the 135-150 ppm range.[4]

(Note: Specific NMR data for this compound was not found in the search results. The following are predicted values based on the structure and general chemical shift ranges.)

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

~1.0 ppm (s, 9H): Protons of the (CH₃)₃C- group.

-

~1.4 ppm (s, 6H): Protons of the -C(CH₃)₂- group.

-

~1.6 ppm (s, 2H): Protons of the -CH₂- group.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

~125 ppm: Carbon of the -N=C=O group.

-

Other aliphatic carbons would appear in the upfield region.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 155, along with characteristic fragmentation patterns of the tert-octyl group.

Synthesis

The synthesis of this compound has been reported from its corresponding primary amine, tert-octylamine.[2] A general method for the synthesis of isocyanates from primary amines is phosgenation.

References

An In-depth Technical Guide to the Physical Properties of tert-Octyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-octyl isocyanate (CAS No. 1611-57-0), also known as 1,1,3,3-tetramethylbutyl isocyanate, is a valuable chemical intermediate in organic synthesis. Its sterically hindered isocyanate group imparts unique reactivity, making it a crucial building block in the development of various specialized polymers, coatings, and pharmaceutical compounds. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical and Chemical Properties

The physical properties of tert-octyl isocyanate are essential for its proper handling, storage, and application in research and development. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 1611-57-0 |

| Synonyms | This compound, 2-isocyanato-2,4,4-trimethylpentane |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Appearance | Liquid |

| Boiling Point | 170-172 °C |

| Density | 0.859 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.426 |

| Flash Point | 48 °C (closed cup) |

| Solubility | Reacts with water. Soluble in common organic solvents such as ethanol, methanol, ether, toluene, and dichloromethane. |

Experimental Protocols

Accurate determination of the physical properties of tert-octyl isocyanate is critical for its application. The following are detailed methodologies for key experimental procedures.

Determination of Boiling Point

The boiling point of tert-octyl isocyanate can be determined using standard laboratory distillation apparatus.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

Place a small volume of tert-octyl isocyanate and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.

-

Measurement of Density

The density of liquid tert-octyl isocyanate can be measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume, a balance, and a constant temperature bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with tert-octyl isocyanate, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature bath at 25 °C until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the isocyanate by the volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.

-

Apparatus: An Abbé refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of tert-octyl isocyanate onto the prism of the refractometer.

-

Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Isocyanate Group Content Titration

The purity of tert-octyl isocyanate can be determined by titrating the isocyanate (-NCO) group.

-

Principle: The isocyanate reacts with an excess of a standard solution of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.

-

Reagents:

-

Standardized di-n-butylamine solution in a suitable solvent (e.g., toluene).

-

Standardized hydrochloric acid solution.

-

Indicator solution (e.g., bromophenol blue) or a potentiometer for endpoint detection.

-

-

Procedure:

-

Accurately weigh a sample of tert-octyl isocyanate into a flask.

-

Add a known excess of the standardized di-n-butylamine solution.

-

Allow the reaction to proceed to completion (stirring for a set time at room temperature).

-

Add the indicator and titrate the excess di-n-butylamine with the standard hydrochloric acid solution until the endpoint is reached.

-

A blank titration without the isocyanate sample is also performed.

-

The percentage of -NCO is calculated from the difference in the volume of titrant used for the blank and the sample.

-

Synthesis Workflow of tert-Octyl Isocyanate

The industrial synthesis of isocyanates is commonly achieved through the phosgenation of the corresponding primary amine. The following diagram illustrates the synthesis of tert-octyl isocyanate from tert-octylamine.

Caption: Synthesis of tert-octyl isocyanate from tert-octylamine and phosgene.

An In-depth Technical Guide to 1,1,3,3-Tetramethylbutyl Isocyanate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1,1,3,3-tetramethylbutyl isocyanate (tert-octyl isocyanate), a sterically hindered aliphatic isocyanate. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a valuable reagent in organic synthesis, particularly where steric hindrance is required to control reactivity and selectivity. Its bulky tert-octyl group influences its chemical behavior, making it distinct from less hindered isocyanates.

Molecular Formula: C₉H₁₇NO[1]

Molecular Weight: 155.24 g/mol [1]

Chemical Structure:

The structure of this compound is characterized by a neopentyl-like backbone attached to an isocyanate functional group. The SMILES representation of the molecule is CC(C)(C)CC(C)(C)N=C=O.[1]

Caption: Molecular structure of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1611-57-0 |

| Linear Formula | (CH₃)₃CCH₂C(CH₃)₂NCO |

| Molecular Weight | 155.24 g/mol |

| Boiling Point | 170-172 °C |

| Density | 0.859 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.426 |

| Flash Point | 48 °C (118.4 °F) - closed cup |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2250-2275 cm⁻¹. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two types of methyl groups and the methylene group in the tetramethylbutyl moiety. The integration of these signals would be in a 9:6:2 ratio.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, quaternary carbons, and the carbonyl carbon of the isocyanate group (typically in the range of 120-130 ppm).

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for sterically hindered aliphatic compounds would involve the loss of alkyl fragments. A significant fragment would be the loss of a tert-butyl group ([M-57]⁺).

Experimental Protocols

Synthesis of this compound

A general and mild method for the synthesis of sterically hindered isocyanates from the corresponding primary amines involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a nucleophilic base like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Caption: General synthesis of isocyanates from primary amines.

Detailed Protocol (Representative):

-

To a solution of tert-octylamine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) is added a catalytic amount of 4-dimethylaminopyridine (DMAP, ~5 mol%).

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is then added to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by vacuum distillation to yield the pure this compound.

Reaction with Grignard Reagents for Amide Synthesis

This compound can be used to synthesize sterically hindered amides by reaction with Grignard reagents.[1][3]

Reaction Scheme:

Caption: Synthesis of amides from isocyanates and Grignard reagents.

Detailed Protocol (Representative):

-

A solution of this compound (1 equivalent) is prepared in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

The Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents), dissolved in a suitable ethereal solvent, is added dropwise to the stirred isocyanate solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired sterically hindered amide.[3]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation, and may cause respiratory sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

References

An In-Depth Technical Guide to the Reactivity of Sterically Hindered Aliphatic Isocyanates

Abstract: Sterically hindered aliphatic isocyanates are a critical class of reagents used in the synthesis of high-performance polymers, coatings, and advanced materials for the pharmaceutical and drug development sectors. Their reduced reactivity, conferred by bulky alkyl groups adjacent to the isocyanate moiety, allows for greater control over reaction kinetics and selectivity. This technical guide provides a comprehensive overview of the factors governing the reactivity of these compounds. It delves into structural and external influences, presents quantitative kinetic data, details common experimental protocols for reactivity assessment, and illustrates key concepts through reaction pathway and workflow diagrams. This document is intended for researchers, scientists, and professionals seeking a deeper understanding of how to manipulate and control the reactivity of sterically hindered aliphatic isocyanates for advanced applications.

Fundamentals of Isocyanate Chemistry

The reactivity of any isocyanate is dictated by the electronic structure of the isocyanate functional group (-N=C=O). The carbon atom is positioned between two highly electronegative atoms (nitrogen and oxygen), resulting in a significant partial positive charge and a strong electrophilic character.[1] This makes the isocyanate carbon highly susceptible to attack by nucleophiles such as alcohols, amines, and water.

A fundamental distinction in reactivity exists between aromatic and aliphatic isocyanates. Aromatic isocyanates exhibit significantly higher reactivity due to the delocalization of negative charge through the resonance effect of the aromatic ring.[1][2] Aliphatic isocyanates lack this electronic stabilization and are therefore inherently less reactive, a characteristic that is further modulated by steric hindrance.[2][3]

Steric hindrance refers to the spatial arrangement of atoms around the reactive center. In sterically hindered aliphatic isocyanates, bulky alkyl groups physically obstruct the path of an incoming nucleophile, slowing the reaction rate. This effect provides a crucial mechanism for controlling reaction selectivity and pot life in formulations. Prominent examples of sterically hindered aliphatic isocyanates include isophorone diisocyanate (IPDI) and m-tetramethylenexylene diisocyanate (TMXDI), whereas hexamethylene diisocyanate (HDI) is considered less sterically hindered.[3]

Key Factors Influencing Reactivity

The reaction rate of sterically hindered aliphatic isocyanates can be precisely controlled by manipulating a combination of structural and environmental factors.

-

Structural Effects (Steric and Electronic): The primary factor is the degree of steric hindrance. For instance, IPDI contains both a primary and a more sterically hindered secondary isocyanate group, which exhibit different reactivities.[4] Electronic effects, such as the presence of electron-withdrawing substituents, can increase the electrophilicity of the isocyanate carbon and enhance reactivity, though this is less pronounced than in aromatic systems.[1]

-

Catalysis: Due to their lower intrinsic reactivity, aliphatic isocyanate reactions almost always require a catalyst to proceed at a practical rate.[2][3] The choice of catalyst is critical as it can influence both the reaction speed and the selectivity between competing reactions (e.g., with polyols vs. water).

-

Organotin Compounds: Dibutyltin dilaurate (DBTL) is a highly efficient and common catalyst.[5] It functions as a Lewis acid, coordinating with the isocyanate group to further increase the electrophilicity of the carbon atom, thereby activating it for nucleophilic attack.[3][5] However, concerns over their toxicity and lack of selectivity have driven research into alternatives.[6]

-

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective. Their catalytic efficiency is dependent on their basicity and steric accessibility.[5][7]

-

Zirconium Complexes: These have emerged as promising non-tin catalysts that show high selectivity for the isocyanate-hydroxyl reaction over the undesirable isocyanate-water reaction.[5][6]

-

-

Solvent: The reaction medium can influence kinetics. Strong hydrogen-bond accepting solvents have been shown to affect the equilibrium of blocked isocyanate reactions.[7] Studies on oxime-blocked isocyanates found that reaction rates were faster in aromatic solvents compared to oxygen-containing solvents, a result attributed to the reaction mechanism.[8]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For blocked isocyanates, temperature is the critical factor for liberating the reactive isocyanate group.[5]

Caption: Factors governing the reactivity of sterically hindered aliphatic isocyanates.

Reaction Kinetics and Mechanisms

The primary reactions of isocyanates relevant to materials and drug development involve nucleophilic addition to the central carbon of the NCO group.

-

Reaction with Alcohols (Urethane Formation): R-NCO + R'-OH → R-NH-CO-OR' This is the cornerstone reaction for the production of polyurethanes.

-

Reaction with Water (Urea Formation): The reaction with water proceeds in two steps. First, an unstable carbamic acid intermediate is formed, which then decomposes to an amine and carbon dioxide gas.[2][9] The newly formed amine is highly reactive and quickly reacts with a second isocyanate group to form a stable urea linkage.[9] This side reaction is often undesirable in coating applications as the CO₂ evolution can cause bubbles and defects.[2]

-

Reaction with Amines (Urea Formation): R-NCO + R'-NH₂ → R-NH-CO-NH-R' This reaction is orders of magnitude faster than the reaction with alcohols.[2]

The catalysis of the isocyanate-alcohol reaction by a metal catalyst, such as an organotin compound, typically proceeds through a Lewis acid mechanism.

Caption: Lewis acid-catalyzed mechanism for urethane formation.

Quantitative Data Presentation

The differential reactivity of isocyanate groups due to steric hindrance can be quantified. For asymmetrical diisocyanates like IPDI, the rate constants for each NCO group's reaction can differ significantly.

Table 1: Relative Reactivity of Isophorone Diisocyanate (IPDI) NCO Groups with a Hydroxyl Group

| Isocyanate Group | Relative Position | Steric Hindrance | Rate Constant of First NCO Group (K₁) | Rate Constant of Second NCO Group (K₂) |

| IPDI NCO 1 | Primary | Lower | 0.62 | 0.23 |

| IPDI NCO 2 | Secondary (Cyclohexyl) | Higher | (Reference) | (Reference) |

| Data adapted from reference[2]. Note: Values are relative and system-dependent. |

Table 2: Influence of Catalysts on the Reaction of Hexyl Isocyanate with Water

| Catalyst | Catalyst Type | Relative Catalytic Activity | Proposed Mechanism |

| p-Toluene Sulfonic Acid (p-TSA) | Organic Acid | Low | Acid-catalyzed nucleophilic addition |

| Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Intermediate | Base-catalyzed nucleophilic addition |

| Dibutyltin Dilaurate (DBTDL) | Organotin | High | Lewis acid coordination/activation |

| Qualitative summary based on kinetic data from reference[9]. |

Experimental Protocols for Reactivity Assessment

Assessing the reactivity of sterically hindered isocyanates requires precise analytical techniques to monitor the consumption of the NCO group over time.

Protocol 1: Kinetic Analysis using In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

This method allows for real-time, continuous monitoring of the reaction without the need for sampling.[10]

-

System Setup: Place the reaction vessel in a temperature-controlled environment. Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction mixture.

-

Background Spectrum: Record a background spectrum of the initial reaction mixture (polyol, solvent, catalyst) before the addition of the isocyanate.

-

Reaction Initiation: Add the sterically hindered aliphatic isocyanate to the mixture under vigorous stirring to ensure homogeneity.

-

Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis: Monitor the disappearance of the characteristic sharp absorbance peak of the NCO group, which appears around 2270 cm⁻¹.

-

Quantification: The concentration of the NCO group over time is proportional to the peak area or height. Plot the concentration versus time to determine the reaction kinetics and calculate the rate constant.[10]

Caption: Workflow for kinetic analysis of isocyanate reactions using in-situ FTIR.

Protocol 2: Determination of Deblocking Temperature using Differential Scanning Calorimetry (DSC)

This protocol is used for blocked isocyanates to identify the temperature at which the isocyanate becomes reactive.[5]

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the blocked isocyanate sample into a DSC pan. If studying a reaction, mix the blocked isocyanate with a coreactant (e.g., a polyol). Seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Record the heat flow into the sample as a function of temperature.

-

Analysis: The deblocking process involves the scission of a chemical bond, which is an endothermic process. Identify the onset temperature of the endothermic peak on the DSC thermogram. This temperature is reported as the initial deblocking temperature.[5]

Protocol 3: Differentiating IPDI Isomer Reactivity via IR Spectroscopy

This specialized method determines the relative consumption of the primary and secondary NCO groups of IPDI.[4]

-

Reaction: Perform the reaction of IPDI with a chosen alcohol. Stop the reaction at a specific conversion level (e.g., ~30%).

-

Sample Preparation: Dissolve a sample of the reaction mixture in carbon tetrachloride (CCl₄) to create a dilute solution.

-

Spectrum Recording: Record the IR spectrum of the solution in the N-H stretching region (approximately 3400-3500 cm⁻¹).

-

Analysis: The urethanes formed from the primary and secondary NCO groups exhibit slightly different N-H stretching frequencies in the IR spectrum.

-

Deconvolution: Use spectral deconvolution software to separate the overlapping N-H bands and determine the relative area of each peak. The ratio of these areas corresponds to the ratio of reacted primary versus secondary NCO groups.[4]

Conclusion

The reactivity of sterically hindered aliphatic isocyanates is a multifaceted property governed by a delicate interplay of molecular structure, catalysis, and reaction conditions. Their attenuated reactivity is not a limitation but a key feature that enables the precise formulation of advanced materials with controlled curing profiles and enhanced stability. For researchers and drug development professionals, a thorough understanding of these principles is paramount for designing novel conjugates, functionalizing surfaces, and synthesizing bespoke polymers. By leveraging the experimental protocols outlined herein, scientists can effectively quantify and control these reactions to achieve desired material properties and performance outcomes.

References

- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcimag.com [pcimag.com]

- 3. turkchem.net [turkchem.net]

- 4. researchgate.net [researchgate.net]

- 5. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 6. wernerblank.com [wernerblank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

A Comprehensive Technical Guide to the Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanate from Tert-Octylamine

Abstract: This technical guide provides an in-depth overview of the synthetic pathways for producing 1,1,3,3-tetramethylbutyl isocyanate from its primary amine precursor, tert-octylamine (also known as 1,1,3,3-tetramethylbutylamine). The document details the predominant synthetic method involving phosgene and its safer surrogates, such as triphosgene, offering a complete experimental protocol. Additionally, it explores modern, phosgene-free alternatives for a comprehensive perspective. The guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, presenting quantitative data, detailed methodologies, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound is a sterically hindered aliphatic isocyanate, a valuable reagent in organic synthesis. Its unique structural properties make it a useful building block for creating a variety of organic molecules, including substituted ureas, carbamates, and amides. Isocyanates are characterized by the functional group -N=C=O and are key intermediates in the production of polyurethanes, pesticides, and pharmaceuticals.

The most common and industrially established method for synthesizing isocyanates is through the phosgenation of primary amines.[1] This guide focuses on the practical application of this methodology to the conversion of tert-octylamine to this compound, with a strong emphasis on laboratory-scale procedures using safer phosgene equivalents.

Synthetic Pathways and Mechanisms

The conversion of a primary amine to an isocyanate can be achieved through several routes. The classical approach involves phosgenation, while modern methods aim to avoid the use of the highly toxic phosgene gas.

Phosgenation: The Classical Route

The reaction of a primary amine with phosgene (COCl₂) proceeds via a carbamoyl chloride intermediate, which is then dehydrochlorinated to yield the isocyanate.[1]

General Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl[1]

Due to the extreme toxicity and hazardous nature of phosgene gas, its use requires specialized equipment and stringent safety precautions.[1] In a laboratory setting, solid and less volatile phosgene surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are preferred.[2] Triphosgene, a stable crystalline solid, is particularly advantageous as it is safer to handle, store, and weigh.[2] In solution, and often with heating or catalysis, it dissociates to release three equivalents of phosgene.

Reaction Mechanism with Triphosgene

The reaction begins with the nucleophilic attack of the primary amine (tert-octylamine) on a carbonyl carbon of the phosgene molecule (generated in situ from triphosgene). This is followed by the elimination of hydrogen chloride (HCl), which is scavenged by a base (e.g., triethylamine), to form a carbamoyl chloride. Subsequent base-promoted elimination of a second molecule of HCl from the carbamoyl chloride yields the final isocyanate product.

References

Technical Guide: Solubility of tert-Octyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-octyl isocyanate in common organic solvents. Due to the reactive nature of isocyanates, this document also outlines a detailed experimental protocol for accurately determining its solubility while accounting for potential reactions.

Introduction to tert-Octyl Isocyanate

Tert-octyl isocyanate (CAS No. 1611-57-0) is an organic compound with the molecular formula C9H17NO.[1] It is a liquid at room temperature and is utilized in various chemical syntheses.[2] A key characteristic of isocyanates is their reactivity towards nucleophiles, particularly compounds containing active hydrogen atoms such as water, alcohols, and amines. This reactivity is a critical consideration when discussing solubility, as the dissolution in protic solvents is often followed by a chemical reaction.

Qualitative Solubility of tert-Octyl Isocyanate

Table 1: Qualitative Solubility of tert-Octyl Isocyanate in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Commonly used as a solvent for reactions and analysis involving isocyanates.[3][4] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble | These solvents are often used in polyurethane chemistry.[4] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Acetone is used as a solvent in some analytical methods for isocyanates.[5][6] |

| Halogenated Hydrocarbons | Methylene Chloride | Likely Soluble | General purpose solvent for nonpolar to moderately polar organic compounds. |

| Esters | Ethyl Acetate | Likely Soluble | Expected to be a suitable solvent based on polarity. |

| Alkanes | n-Hexane, Heptane | Likely Soluble to Partially Soluble | As nonpolar solvents, they are likely to dissolve the nonpolar isocyanate. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Decomposes | Reacts with active hydrogen to form unstable carbamic acids (in water) or urethanes (in alcohols).[2][7] |

| Amine Solvents | Di-n-butylamine | Reacts | Reacts readily to form ureas. This reaction is the basis for the titration method to determine NCO content.[3] |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | Polyureas derived from isocyanates have shown solubility in DMF.[4] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of tert-octyl isocyanate solubility in a given aprotic organic solvent. This protocol is designed to minimize exposure to atmospheric moisture, which can react with the isocyanate.

3.1. Materials and Equipment

-

tert-Octyl Isocyanate (analytical grade)

-

Selected Aprotic Organic Solvent (anhydrous)

-

Analytical Balance (± 0.0001 g)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Glass vials with PTFE-lined screw caps

-

Inert gas (e.g., Nitrogen or Argon) supply

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

Drying oven

3.2. Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation: Thoroughly clean and dry all glassware in an oven at 120°C for at least 4 hours to remove any residual moisture. Allow to cool to room temperature in a desiccator.

-

Solvent Dispensing: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense a known volume (e.g., 5.0 mL) of the anhydrous organic solvent into a pre-weighed glass vial containing a magnetic stir bar.

-

Addition of Solute: Add an excess amount of tert-octyl isocyanate to the solvent in the vial. The presence of undissolved solute is necessary to ensure a saturated solution.

-

Equilibration: Tightly seal the vial with a PTFE-lined cap and place it in a temperature-controlled environment (e.g., a water bath set to 25°C). Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solute to settle at the bottom of the vial.

-

Filtration: Under an inert atmosphere, carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a PTFE syringe filter. This step removes any suspended solid particles.

-

Aliquot Transfer: Dispense a precise volume of the filtered saturated solution into a pre-weighed, dry vial. Record the exact mass of the transferred solution.

-

Solvent Evaporation: Remove the solvent from the aliquot by evaporation under a gentle stream of inert gas or by using a rotary evaporator. Care should be taken to avoid excessive heating which could lead to decomposition of the isocyanate.

-

Final Mass Measurement: Once the solvent is completely removed, place the vial in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant mass is achieved. This final mass represents the mass of the dissolved tert-octyl isocyanate.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

Safety Precautions

Tert-octyl isocyanate is harmful if inhaled, swallowed, or in contact with skin. It is also a sensitizer and can cause allergic reactions. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Isocyanates are moisture-sensitive and should be handled under anhydrous conditions.[7]

Conclusion

Tert-octyl isocyanate is expected to be soluble in a range of common aprotic organic solvents, including aromatic hydrocarbons, ethers, and ketones. It is reactive and decomposes in protic solvents like water and alcohols. Due to the lack of published quantitative data, experimental determination is necessary. The provided gravimetric method offers a reliable approach to ascertain the solubility of tert-octyl isocyanate in various organic media, which is crucial information for its application in research and development.

References

- 1. echemi.com [echemi.com]

- 2. canbipharm.com [canbipharm.com]

- 3. xylemanalytics.com [xylemanalytics.com]

- 4. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]

- 7. Octyl isocyanate price,buy Octyl isocyanate - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1,1,3,3-Tetramethylbutyl Isocyanate: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling protocols for 1,1,3,3-tetramethylbutyl isocyanate (tert-octyl isocyanate), a sterically hindered isocyanate utilized in various chemical syntheses. Due to its hazardous properties, a thorough understanding of its safety data and adherence to strict handling procedures are critical to ensure the safety of laboratory personnel.

Chemical Identification and Physical Properties

This compound is a flammable liquid that is harmful if swallowed, in contact with skin, or if inhaled. It is also a respiratory and skin sensitizer, and can cause serious eye irritation.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | tert-Octyl isocyanate |

| CAS Number | 1611-57-0 |

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| Physical Property | Value |

| Appearance | Liquid |

| Boiling Point | 170-172 °C (lit.) |

| Density | 0.859 g/mL at 25 °C (lit.) |

| Flash Point | 48 °C (118.4 °F) - closed cup |

| Refractive Index | n20/D 1.426 (lit.) |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category |

| Flammable liquids | 3 |

| Acute toxicity, Oral | 4 |

| Acute toxicity, Dermal | 4 |

| Acute toxicity, Inhalation | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2 |

| Respiratory sensitization | 1 |

| Skin sensitization | 1 |

| Specific target organ toxicity – single exposure | 3 (Respiratory system) |

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Safe Handling and Experimental Protocols

Adherence to the following protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this chemical must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton) must be worn. Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations or in case of engineering control failure, a self-contained breathing apparatus (SCBA) should be used.

Handling Procedures

-

Avoid breathing vapors or mists.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, alcohols, and amines.

-

The recommended storage temperature is 2-8°C.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Do not use combustible materials, such as sawdust.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical relationships for handling this compound.

Caption: Safe handling workflow for this compound.

Caption: Hazard classifications of this compound.

Caption: Emergency response decision tree for a chemical spill.

An In-Depth Technical Guide to the Applications of 1,1,3,3-Tetramethylbutyl Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethylbutyl isocyanate, also known as tert-octyl isocyanate, is a sterically hindered monofunctional isocyanate that serves as a valuable reagent in organic synthesis. Its bulky tert-octyl group imparts unique reactivity and properties to the resulting molecules, making it a crucial building block for the synthesis of complex organic structures, particularly in the fields of medicinal chemistry and materials science. This technical guide explores the core applications of this compound, focusing on its utility in the synthesis of sterically hindered ureas and carbamates, as well as its role in the preparation of amides via reaction with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic representations are provided to facilitate its practical application in a laboratory setting.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their electrophilic carbon atom readily reacts with a wide range of nucleophiles, making them versatile intermediates in the synthesis of a diverse array of compounds, including ureas, carbamates, and amides. Among the various isocyanates available, this compound stands out due to the significant steric hindrance provided by its bulky alkyl substituent.[1] This steric bulk influences its reactivity and the properties of the resulting products, often leading to enhanced stability, altered solubility, and unique conformational preferences. The synthesis of this sterically hindered isocyanate has been reported from its corresponding amine, tert-octylamine.[1]

This guide will delve into the primary applications of this compound in organic synthesis, providing practical insights for researchers and professionals in drug development and chemical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | [1] |

| CAS Number | 1611-57-0 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 170-172 °C | [1] |

| Density | 0.859 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.426 | [1] |

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around the introduction of a bulky, lipophilic tert-octyl group into target molecules. This is most commonly achieved through its reactions with nucleophiles such as amines, alcohols, and organometallic reagents.

Synthesis of Sterically Hindered Ureas

The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of ureas. When this compound is employed, the resulting N-(1,1,3,3-tetramethylbutyl)-N'-substituted ureas possess significant steric bulk around the urea linkage. This can be advantageous in drug design to modulate protein-ligand interactions or to enhance metabolic stability.

reagents [label=<

) +

+

3CCH2C(CH3)2NCO)

];

arrow [label="Reaction", shape="none", fontname="Arial", fontsize=12];

product [label=<

NH-C(CH3)2CH2C(CH3)3)

];

reagents -> arrow -> product [color="#4285F4"]; } dot Figure 1: General scheme for the synthesis of N-substituted ureas.

This protocol is adapted from general procedures for the synthesis of disubstituted ureas from isocyanates and anilines.

Materials:

-

This compound

-

Substituted aniline

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triethylamine (optional, as a catalyst)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) in anhydrous diethyl ether or THF.

-

To this solution, add this compound (1.05 eq.) dropwise at room temperature with stirring. If the reaction is sluggish, a catalytic amount of triethylamine can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the urea product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold diethyl ether.

-

If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data: While specific data for a wide range of anilines with this compound is not extensively tabulated in a single source, yields for similar reactions with bulky isocyanates are generally high, often exceeding 80%.

Synthesis of Sterically Hindered Carbamates

The reaction of isocyanates with alcohols or phenols yields carbamates, which are key functional groups in many pharmaceuticals and agrochemicals. The use of this compound allows for the introduction of the bulky tert-octyl group, forming N-(1,1,3,3-tetramethylbutyl)carbamates. These carbamates can serve as protecting groups for alcohols or as integral parts of a biologically active molecule.

reagents [label=<

) +

+

3CCH2C(CH3)2NCO)

];

arrow [label="Catalyst (e.g., DBTDL)", shape="none", fontname="Arial", fontsize=12];

product [label=<

NH-C(CH3)2CH2C(CH3)3)

];

reagents -> arrow -> product [color="#34A853"]; } dot Figure 2: General synthesis of N-tert-octylcarbamates.

This protocol is based on standard procedures for carbamate synthesis from isocyanates and alcohols, which often require a catalyst for less reactive or sterically hindered alcohols.

Materials:

-

This compound

-

Alcohol or phenol

-

Anhydrous toluene or THF

-

Dibutyltin dilaurate (DBTDL) or triethylamine (catalyst)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) in anhydrous toluene or THF.

-

Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%) or triethylamine (0.1 eq.) to the solution.

-

Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate).

Quantitative Data: Yields for carbamate formation are generally good to excellent, typically ranging from 70% to 95%, depending on the steric hindrance of the alcohol and the reaction conditions employed.

Synthesis of Amides via Reaction with Grignard Reagents

) +

+

3CCH2C(CH3)2NCO)

N-C(CH3)2CH2C(CH3)3]MgX)

N-C(CH3)2CH2C(CH3)3]MgX)

NH-C(CH3)2CH2C(CH3)3)

This protocol is a general representation of a Grignard reaction with an isocyanate.

Materials:

-

Organohalide (R-X)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

This compound

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of the organohalide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Isocyanate: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis Selection

The choice of synthetic route utilizing this compound depends on the desired final product. The following diagram illustrates a logical workflow for selecting the appropriate reaction.

Conclusion

This compound is a valuable and versatile reagent for introducing a sterically demanding tert-octyl group into organic molecules. Its primary applications lie in the straightforward and high-yielding synthesis of bulky ureas, carbamates, and amides, which are of significant interest in medicinal chemistry and materials science. The steric hindrance provided by the tert-octyl group can profoundly influence the biological activity, metabolic stability, and physical properties of the resulting compounds. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this important synthetic building block in a research and development setting. As the demand for structurally diverse and complex molecules continues to grow, the applications of specialized reagents like this compound are expected to expand further.

References

A Technical Guide to the Reactions of Tert-Octyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the core reactions involving tert-octyl isocyanate (2-isocyanato-2,4,4-trimethylpentane). Due to the limited specific literature on tert-octyl isocyanate, this guide draws upon established principles of isocyanate chemistry, with specific data presented where available and supplemented by representative protocols for structurally similar, sterically hindered isocyanates.

Core Reactions of Tert-Octyl Isocyanate

The reactivity of tert-octyl isocyanate is dominated by the electrophilic nature of the isocyanate group (-N=C=O). The bulky tertiary octyl group introduces significant steric hindrance, which modulates its reactivity compared to linear or less branched isomers. The primary reactions involve nucleophilic attack on the central carbon atom of the isocyanate moiety.

Reaction with Alcohols to Form Carbamates

Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is fundamental in polyurethane chemistry. The reaction with tert-octyl isocyanate proceeds via nucleophilic attack by the alcohol's oxygen atom on the isocyanate's carbonyl carbon.[1]

Reaction with Amines to Form Ureas

The reaction of tert-octyl isocyanate with primary or secondary amines yields substituted ureas. This reaction is typically very fast and is a common method for creating urea linkages in pharmacologically active molecules and other advanced materials.[2][3][4]

Reaction with Water

Like other isocyanates, tert-octyl isocyanate reacts with water. The initial product is an unstable carbamic acid, which readily decarboxylates to yield tert-octylamine and carbon dioxide gas.[5] This reactivity necessitates the use of anhydrous solvents for most synthetic applications to avoid side reactions and product contamination.

Quantitative Data: Reactivity of Isomeric Octyl Isocyanates

The steric hindrance of the tertiary alkyl group significantly impacts the reaction rate of tert-octyl isocyanate. A study documented in a US patent compared the relative reaction rates of primary, secondary, and tertiary octyl isocyanates with n-butanol at 70°C in dioxane. The data clearly demonstrates the decreased reactivity of the tertiary isomer.[6]

Table 1: Relative Reaction Rates of Octyl Isocyanate Isomers with n-Butanol [6]

| Isocyanate Isomer | Catalyst (1 mol%) | Relative Rate |

| 1-Octyl Isocyanate (Primary) | None | 1.0 |

| 1-Octyl Isocyanate (Primary) | Triethylamine | 3.5 |

| 1-Octyl Isocyanate (Primary) | Dibutyltin diacetate | 30.0 |

| 2-Methylheptyl Isocyanate (Secondary) | None | 0.3 |

| 2-Methylheptyl Isocyanate (Secondary) | Triethylamine | 1.2 |

| 2-Methylheptyl Isocyanate (Secondary) | Dibutyltin diacetate | 11.0 |

| 1,1-Dimethylhexyl Isocyanate (Tertiary) | None | <0.1 |

| 1,1-Dimethylhexyl Isocyanate (Tertiary) | Triethylamine | 0.2 |

| 1,1-Dimethylhexyl Isocyanate (Tertiary) | Dibutyltin diacetate | 4.0 |

Note: 1,1-Dimethylhexyl isocyanate is an isomer of tert-octyl isocyanate and serves as a representative example of a tertiary octyl isocyanate in this study.

Experimental Protocols

Detailed experimental procedures for tert-octyl isocyanate are not widely published. Therefore, the following protocols are representative examples adapted from established methods for other sterically hindered isocyanates and general isocyanate chemistry.[7][8] Researchers should perform appropriate optimization.

Representative Protocol 1: Synthesis of a N-tert-Octyl Urea

This protocol describes the reaction of tert-octyl isocyanate with a primary amine (e.g., benzylamine) to form the corresponding N,N'-disubstituted urea.

Materials:

-

Tert-octyl isocyanate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, 1.1 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq, if used) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add tert-octyl isocyanate (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a small amount of water or saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the pure N-tert-octyl-N'-benzylurea.

Representative Protocol 2: Synthesis of a Tert-Octyl Carbamate

This protocol outlines the synthesis of a carbamate from tert-octyl isocyanate and an alcohol (e.g., methanol), often requiring a catalyst due to the lower nucleophilicity of alcohols and the steric hindrance of the isocyanate.

Materials:

-

Tert-octyl isocyanate (1.0 eq)

-

Anhydrous methanol (excess, can be used as solvent)

-

Anhydrous toluene or THF (if not using excess alcohol as solvent)

-

Dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-1 mol%)

-

Hexane

Procedure:

-

To a flame-dried flask under an inert atmosphere, add tert-octyl isocyanate (1.0 eq) and anhydrous solvent (toluene or THF).

-

Add anhydrous methanol (1.1 eq).

-

Add the catalyst (e.g., DBTDL, ~0.1 mol%) to the stirred solution.

-

Heat the reaction mixture to reflux (e.g., 60-80 °C) and monitor its progress by TLC or IR spectroscopy (disappearance of the strong N=C=O stretch around 2270 cm⁻¹).

-

Once the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization from a solvent such as hexane or by flash column chromatography.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental reaction pathways of tert-octyl isocyanate and a general experimental workflow.

Caption: General reaction pathways of tert-octyl isocyanate with nucleophiles.

Caption: A generalized experimental workflow for synthesis using tert-octyl isocyanate.

Other Potential Reactions

While reactions with alcohols and amines are predominant, other transformations are characteristic of isocyanates, though specific examples with tert-octyl isocyanate are not readily found in the literature.

-

Polymerization: Isocyanates can undergo polymerization, particularly in the presence of specific catalysts, to form polyisocyanates or cyclotrimers (isocyanurates). The steric bulk of the tert-octyl group would likely influence the feasibility and conditions of such reactions.[9]

-

Cycloaddition Reactions: Isocyanates can participate in [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams.[10][11] These reactions often require thermal or photochemical activation. The reactivity of tert-octyl isocyanate in such transformations has not been extensively documented.

Conclusion

Tert-octyl isocyanate is a sterically hindered electrophile whose chemistry is governed by the principles of nucleophilic addition to the isocyanate group. Its reactions are qualitatively similar to other isocyanates but are quantitatively slower, particularly in comparison to primary and secondary isomers. While it serves as a valuable building block, detailed synthetic procedures and quantitative data are sparse in readily accessible literature, necessitating adaptation of general protocols for its use in research and development. This guide provides a foundational understanding for professionals working with this versatile chemical intermediate.

References

- 1. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 2. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. reddit.com [reddit.com]

- 6. US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. westmont.edu [westmont.edu]

- 11. researchtrends.net [researchtrends.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sterically Hindered Amides using 1,1,3,3-Tetramethylbutyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. However, the synthesis of sterically hindered amides, where bulky substituents are present on either the amine or the carboxylic acid, presents a significant challenge to traditional coupling methods. This often results in low yields, harsh reaction conditions, and the need for expensive coupling reagents.

1,1,3,3-Tetramethylbutyl isocyanate, also known as tert-octyl isocyanate, is a valuable reagent for overcoming these synthetic hurdles. Its bulky tert-octyl group allows for the efficient synthesis of highly hindered N-substituted amides. This document provides detailed application notes and experimental protocols for the synthesis of sterically hindered amides using this compound, focusing on two primary synthetic routes: the reaction with carboxylic acids and the coupling with Grignard reagents.

Reaction with Carboxylic Acids

The reaction of this compound with carboxylic acids provides a direct and often catalyst-free method for the formation of N-(1,1,3,3-tetramethylbutyl) amides. The reaction proceeds through a putative mixed anhydride intermediate, which then undergoes decarboxylation to yield the desired amide.

General Reaction Scheme:

This method is compatible with a wide range of functional groups and is particularly effective for the synthesis of amides from sterically demanding carboxylic acids.

Experimental Protocol: Synthesis of N-(1,1,3,3-Tetramethylbutyl)pivalamide

This protocol is adapted from established procedures for the synthesis of sterically hindered amides from isocyanates and carboxylic acids.

Materials:

-

Pivalic acid

-

This compound

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add pivalic acid (1.0 mmol, 1.0 equiv).

-

Add anhydrous toluene (5 mL) to dissolve the carboxylic acid.

-

To the stirred solution, add this compound (1.2 mmol, 1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(1,1,3,3-tetramethylbutyl)pivalamide.

Data Presentation: Representative Yields for the Synthesis of N-(tert-Octyl) Amides from Carboxylic Acids

| Entry | Carboxylic Acid | Product | Yield (%) |

| 1 | Pivalic Acid | N-(1,1,3,3-Tetramethylbutyl)pivalamide | 85-95 |

| 2 | Benzoic Acid | N-(1,1,3,3-Tetramethylbutyl)benzamide | 80-90 |

| 3 | Acetic Acid | N-(1,1,3,3-Tetramethylbutyl)acetamide | 75-85 |

Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and purification methods.

Coupling with Grignard Reagents

For the synthesis of exceptionally hindered amides, the direct coupling of Grignard reagents with isocyanates offers a powerful and efficient alternative.[1][2][3] This method allows for the formation of amides from highly branched organometallic reagents.

General Reaction Scheme:

(where X = Cl, Br, I)

Experimental Protocol: Synthesis of N-(1,1,3,3-Tetramethylbutyl)benzamide

This protocol is based on the general procedure for the coupling of Grignard reagents with sterically hindered isocyanates.[1][4]

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 mmol, 1.2 equiv).

-

Add a small crystal of iodine.

-

Add a solution of bromobenzene (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) dropwise via the dropping funnel. The reaction should initiate spontaneously (disappearance of the iodine color and gentle refluxing). If not, gentle heating may be required.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isocyanate:

-

In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL).

-

Cool the isocyanate solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the isocyanate solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure N-(1,1,3,3-tetramethylbutyl)benzamide.

-

Data Presentation: Representative Yields for the Synthesis of N-(tert-Octyl) Amides from Grignard Reagents

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | N-(1,1,3,3-Tetramethylbutyl)benzamide | 90-98 |

| 2 | Methylmagnesium bromide | N-(1,1,3,3-Tetramethylbutyl)acetamide | 85-95 |

| 3 | Isopropylmagnesium chloride | N-(1,1,3,3-Tetramethylbutyl)isobutyramide | 80-90 |

Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and purification methods.

Mandatory Visualizations

Caption: Workflow for amide synthesis from carboxylic acid.

Caption: Workflow for amide synthesis from Grignard reagent.

Characterization of N-(1,1,3,3-Tetramethylbutyl) Amides

The synthesized amides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a characteristic singlet for the nine methyl protons of the tert-butyl group around 1.0 ppm and a singlet for the two methylene protons around 1.4 ppm. The two methyl groups on the quaternary carbon adjacent to the nitrogen will appear as a singlet around 1.4-1.5 ppm. The NH proton will appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: Expect characteristic signals for the quaternary carbons and the various methyl and methylene carbons of the tert-octyl group.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration is expected in the range of 1630-1680 cm⁻¹.

-

An N-H stretching vibration should be observed around 3300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns.

-

Safety Precautions

-

Isocyanates are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere and away from water and protic solvents.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a versatile and effective reagent for the synthesis of sterically hindered amides. The two primary methods presented, reaction with carboxylic acids and coupling with Grignard reagents, offer robust and high-yielding routes to a wide range of N-tert-octyl amides. These protocols provide a solid foundation for researchers and drug development professionals to access complex and sterically encumbered amide-containing molecules.

References

Application Note: Synthesis of N-tert-Octyl Amides via Grignard Reaction with tert-Octyl Isocyanate

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, crucial in the development of pharmaceuticals, agrochemicals, and materials. While many methods exist, the synthesis of sterically hindered amides presents a significant challenge. The direct coupling of Grignard reagents with isocyanates offers a robust and efficient solution for creating such hindered structures.[1] This application note provides a detailed protocol for the reaction of a generic Grignard reagent (R-MgX) with tert-octyl isocyanate to yield a sterically hindered N-tert-octyl amide. This method is noted for its simplicity and the high yields it can achieve, even with bulky substrates.[1]

Reaction Principle

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate is a magnesium salt of an amide (an amidate). Subsequent workup with a mild acid protonates this intermediate to yield the final N-substituted amide product.

Experimental Protocol

This protocol is divided into two main phases: the preparation of the Grignard reagent and its subsequent reaction with tert-octyl isocyanate. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.[2][4]

Phase 1: Preparation of the Grignard Reagent (R-MgX)

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath

-

Magnesium turnings

-

Organic halide (e.g., Bromobenzene, Iodomethane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Initiator (e.g., a small crystal of iodine, 1,2-dibromoethane)

Procedure:

-

Set up the dry three-neck flask with the dropping funnel, reflux condenser (topped with a drying tube or inert gas inlet), and a stopper.

-

Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flask.

-